Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate
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Overview
Description
Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate is an organic compound that belongs to the class of oxime esters This compound is characterized by the presence of a hydroxyimino group (-C=NOH) attached to an indene ring system, which is further esterified with a methyl group
Mechanism of Action
Target of Action
Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate, also known as methyl 3-hydroxyimino-1,2-dihydroindene-1-carboxylate, is a complex organic compound. They protect rat gastric mucosa from ulceration in indomethacin and orthophen ulcer models .
Mode of Action
It’s worth noting that compounds with similar structures, such as 3-hydroxyimino derivatives, have been found to exhibit antioxidant properties . They were found to lead to the appearance of induction periods on the kinetic curves of oxygen absorption .
Biochemical Pathways
Compounds with similar structures, such as pyridones, are oxidation products of nicotinamide, its methylated form, and its ribosylated form . These compounds are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) .
Pharmacokinetics
For example, Methyl 3,4-dihydroxybenzoate (MDHB) has fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% .
Result of Action
Compounds with similar structures, such as 3-hydroxyimino derivatives, have shown pronounced antiulcer activity . They protect rat gastric mucosa from ulceration in indomethacin and orthophen ulcer models .
Action Environment
For example, Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Hydroxyimino Group: The hydroxyimino group is introduced via the reaction of the indene derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Esterification: The final step involves the esterification of the hydroxyimino-indene derivative with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxyimino-3-phenyl-propionate: Similar in structure but with a phenyl group instead of the indene ring.
(Z)-3-[(aryl)(hydroxyimino)methyl]-2-cyclohexyl-1-(cyclohexylamino)imidazo[5,1-a]isoquinolinium chlorides: Contains a hydroxyimino group but with a different core structure.
Uniqueness
Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate is unique due to its indene ring system, which imparts specific electronic and steric properties that can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
methyl 3-hydroxyimino-1,2-dihydroindene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(13)9-6-10(12-14)8-5-3-2-4-7(8)9/h2-5,9,14H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGZOHFJDXEXSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=NO)C2=CC=CC=C12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631496 |
Source
|
Record name | Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185122-64-9 |
Source
|
Record name | Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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